molecular formula C7HCl2F6N B135713 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine CAS No. 142889-02-9

2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine

Cat. No.: B135713
CAS No.: 142889-02-9
M. Wt: 283.98 g/mol
InChI Key: BGWXTSKOBMAJMO-UHFFFAOYSA-N
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Description

2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7HCl2F6N and its molecular weight is 283.98 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Derivatives and Complexes

2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine is utilized in the synthesis of various chemical compounds. For instance, Yi Yang et al. (2013) described the synthesis of 2,6-dimethyl-3,5-bis[(3-aryl-5-trifluoromethyl)-isoxazol-4-carbonyl]-pyridine derivatives using a reaction involving ethyl 4,4,4-trifluoro-3-oxo-butyrate (Yang et al., 2013). Moreover, the coordination properties of trifluoromethyl-decorated derivatives of 2,6-bis[(diphenylphosphinoyl)methyl]pyridine N-oxide ligands with lanthanide ions have been studied, highlighting their utility in creating coordination complexes (Pailloux et al., 2009).

Synthesis and Polymerization

This compound is also instrumental in the synthesis of various pyridine derivatives. For example, Chen and Flowers (1980) demonstrated its use in the synthesis of tetrahalogenopyridines and 3,5-bis(alkylthio)pyridines from 2,6-diaminopyridine (Chen & Flowers, 1980). In the context of polymerization, new bis(azolylcarbonyl)pyridine chromium(III) complexes have been synthesized as initiators for ethylene polymerization (Hurtado et al., 2011).

Development of Catalysts and Ligands

The compound is used in developing catalysts and ligands for various chemical reactions. For instance, a new Vanadium (III) complex of 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine showed high activity as a catalyst for ethylene polymerization (Abbo & Titinchi, 2013). Additionally, chromium(III) complexes with terdentate 2,6-bis(azolylmethyl)pyridine ligands have been synthesized and studied for their ethylene polymerization behavior (Hurtado et al., 2009).

Applications in Chemosensors and Luminescent Properties

The compound has applications in developing chemosensors and studying luminescent properties. 2,6-Bis(2-benzimidazolyl)pyridine, a related compound, was used as a chemosensor for fluoride ions, demonstrating the versatility of pyridine derivatives in sensory applications (Chetia & Iyer, 2008). Additionally, the luminescent properties of [bis(iminoalkyl)pyridine]cadmium(II) complexes have been explored, further showing the utility of pyridine derivatives in material science (Fan et al., 2004).

Safety and Hazards

While specific safety data for 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine is not available, general safety measures for handling such compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Biochemical Analysis

Biochemical Properties

2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the field of agrochemicals and pharmaceuticals. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substrates .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in detoxification processes, thereby modulating the cell’s response to external stimuli . Additionally, it impacts cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with cytochrome P450 enzymes results in the inhibition of these enzymes, thereby affecting the metabolism of various substrates . Furthermore, it influences gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biochemical properties . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause chronic effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and cellular damage . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes. The compound affects metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and energy production . Its interaction with cytochrome P450 enzymes is particularly significant, as these enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these proteins, affecting its overall activity and function . Studies have shown that the compound can be transported across cell membranes and distributed to various cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell influences its interaction with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

2,6-dichloro-3,5-bis(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl2F6N/c8-4-2(6(10,11)12)1-3(5(9)16-4)7(13,14)15/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWXTSKOBMAJMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1C(F)(F)F)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl2F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371162
Record name 2,6-dichloro-3,5-bis(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142889-02-9
Record name 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142889-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-dichloro-3,5-bis(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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